molecular formula C24H20ClNO4 B338876 1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate

1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate

Cat. No.: B338876
M. Wt: 421.9 g/mol
InChI Key: PXAODFNZADOIID-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate is a complex organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a chlorophenyl group, a phenylacetyl group, and an amino acetate moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate typically involves the reaction of 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol with various acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process. The reaction is carried out under controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the brain . The compound’s structure allows it to cross the blood-brain barrier, making it effective in targeting central nervous system disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

IUPAC Name

[1-(4-chlorophenyl)-2-oxo-2-phenylethyl] 2-[(2-phenylacetyl)amino]acetate

InChI

InChI=1S/C24H20ClNO4/c25-20-13-11-19(12-14-20)24(23(29)18-9-5-2-6-10-18)30-22(28)16-26-21(27)15-17-7-3-1-4-8-17/h1-14,24H,15-16H2,(H,26,27)

InChI Key

PXAODFNZADOIID-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)OC(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)OC(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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